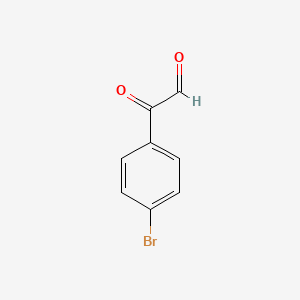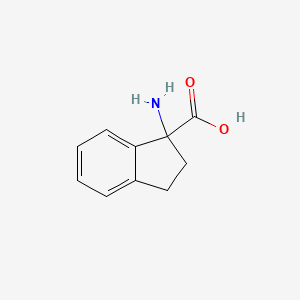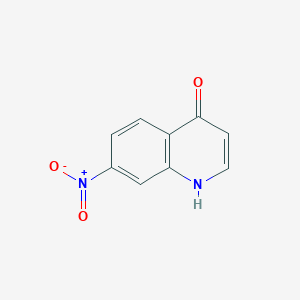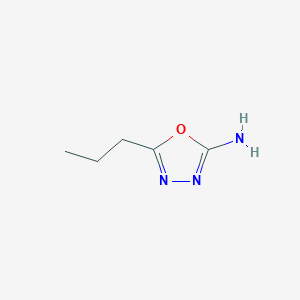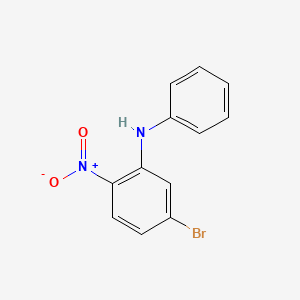
5-Brom-2-nitro-N-phenylanilin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes including nitration, chlorination, alkylation, reduction, and substitution, optimized for high yield and purity. For example, an improved synthesis route for a structurally similar compound was developed, highlighting the importance of optimizing each step for efficiency and product quality (Wang et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-nitro-N-phenylaniline has been extensively studied using techniques like X-ray diffraction. These studies provide insights into the intramolecular and intermolecular interactions that influence the compound's stability and reactivity. For instance, the supramolecular structures of isomeric compounds were contrasted to understand how different substituents affect molecular arrangement and hydrogen bonding patterns (Gomes et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds like 5-Bromo-2-nitro-N-phenylaniline often explore their reactivity towards nucleophiles, electrophiles, and their potential in forming complex structures. The synthesis and characterization of related compounds reveal insights into their reactivity and potential applications in developing new materials or as intermediates in organic synthesis. For example, the synthesis of a key intermediate in PI3K/mTOR inhibitors showcases the compound's role in pharmaceutical research (Lei et al., 2015).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
5-Brom-2-nitro-N-phenylanilin: wurde als Verbindung mit potenziellen medizinischen Anwendungen aufgrund ihrer pharmakokinetischen Eigenschaften identifiziert . Es zeigt eine hohe gastrointestinale Absorption und Blut-Hirn-Schranken-Permeabilität, die für die Entwicklung von Medikamenten für das zentrale Nervensystem entscheidend sind. Seine inhibitorische Wirkung auf verschiedene Cytochrom-P450-Enzyme deutet auf eine Rolle bei Arzneimittel-Wechselwirkungsstudien und die Entwicklung von Arzneimitteln mit weniger Nebenwirkungen hin.
Materialwissenschaften
In der Materialwissenschaft könnte This compound bei der Synthese neuer organischer Verbindungen mit spezifischen elektronischen Eigenschaften verwendet werden. Seine molekulare Struktur, die sowohl elektronenziehende Nitrogruppen als auch elektronenschiebende Aminogruppen enthält, macht es zu einem Kandidaten für die Herstellung fortschrittlicher Materialien für elektronische Geräte .
Umweltstudien
Die physikalisch-chemischen Eigenschaften der Verbindung, wie z. B. Löslichkeit und Lipophilie, machen sie zu einem interessanten Untersuchungsobjekt in Umweltstudien. Forscher können ihr Umweltverhalten, ihre Bioakkumulation und ihr Potenzial als Marker für die Schadstoffverfolgung untersuchen.
Analytische Chemie
This compound: kann in der analytischen Chemie als Standard oder Reagenz in der chromatografischen Analyse und Spektroskopie verwendet werden. Seine einzigartigen spektralen Eigenschaften ermöglichen die Entwicklung empfindlicher Nachweismethoden für verschiedene Analyten .
Pharmazeutische Forschung
Diese Verbindung ist ein wertvolles Gerüst in der pharmazeutischen Forschung. Ihre Grundstruktur ist für Modifikationen zugänglich, was zur Entstehung einer Vielzahl von Derivaten mit potenziellen therapeutischen Wirkungen führt. Sie dient als Ausgangspunkt für die Synthese von Medikamenten, die auf verschiedene biologische Pfade abzielen .
Industrielle Anwendungen
Im industriellen Sektor kann This compound bei der Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet werden. Seine Brom- und Nitrogruppen sind reaktive Stellen, die weitere chemische Umwandlungen eingehen können, was es zu einem vielseitigen Zwischenprodukt macht .
Organische Synthese
Das Reaktivitätsprofil der Verbindung ist von besonderem Interesse in der organischen Synthese. Es kann an verschiedenen organischen Reaktionen teilnehmen, wie z. B. nukleophile Substitution oder elektrophiler aromatischer Substitution, um komplexe Moleküle mit hoher Präzision zu liefern .
Arzneimittelforschung
Schließlich positioniert die Fähigkeit von This compound, mehrere Cytochrom-P450-Enzyme zu hemmen, es als potenziellen Leitstoff in der Arzneimittelforschung. Seine Struktur-Wirkungs-Beziehung (SAR) kann untersucht werden, um Arzneimittel mit optimierten pharmakologischen Profilen zu entwickeln .
Wirkmechanismus
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting it can cross the blood-brain barrier . The compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 5-Bromo-2-nitro-n-phenylaniline’s action are currently unknown due to the lack of research on this compound .
Eigenschaften
IUPAC Name |
5-bromo-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYRBUVRDFHDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285906 | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6311-47-3 | |
| Record name | 6311-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
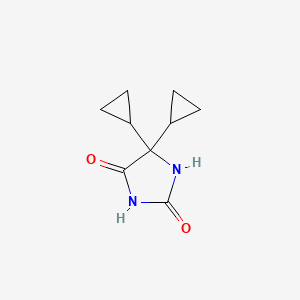
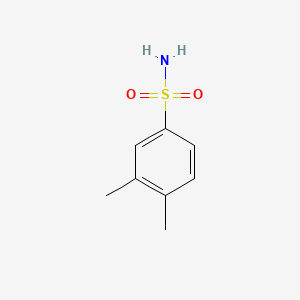
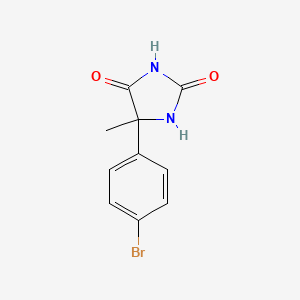

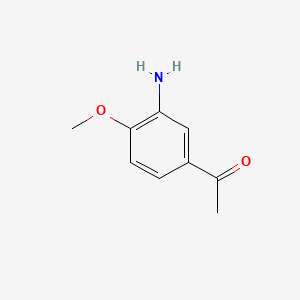
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)

